1-(Bromométhyl)-3,5-difluoro-2-méthoxybenzène

Vue d'ensemble

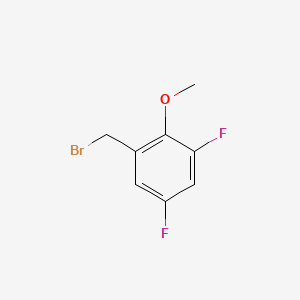

Description

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two fluorine atoms, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Applications De Recherche Scientifique

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactivity and functional group compatibility.

Mécanisme D'action

Target of Action

Brominated compounds like this one are often used in the development of novel anticancer drugs . They can engage challenging drug targets such as protein-protein interactions .

Mode of Action

For instance, they can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways, depending on their specific targets and mode of action .

Pharmacokinetics

It’s worth noting that compounds in a similar study were found to be metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes .

Result of Action

Given its potential use in the development of anticancer drugs, it may induce cell death or inhibit cell proliferation in cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene typically involves the bromomethylation of 3,5-difluoro-2-methoxybenzene. One common method is the reaction of 3,5-difluoro-2-methoxybenzene with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

In an industrial setting, the production of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the bromomethylation process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Electrophilic Aromatic Substitution: The methoxy and fluorine substituents on the benzene ring can direct electrophilic aromatic substitution reactions to specific positions on the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary and secondary amines, and thiols. These reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Electrophilic Aromatic Substitution: Common electrophiles include bromine, chlorine, and nitronium ions. These reactions are usually conducted in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with a primary amine would yield a benzylamine derivative, while electrophilic aromatic substitution with bromine would produce a dibromo derivative.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(Bromomethyl)-2,4-difluorobenzene: Similar structure but lacks the methoxy group, which affects its reactivity and applications.

1-(Chloromethyl)-3,5-difluoro-2-methoxybenzene: Chlorine instead of bromine, leading to different reactivity in nucleophilic substitution reactions.

1-(Bromomethyl)-3,5-difluoro-4-methoxybenzene: Methoxy group at a different position, influencing the compound’s electronic properties and reactivity.

Uniqueness

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a distinct electronic environment that can be exploited in various chemical reactions and applications.

Activité Biologique

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is an aromatic compound characterized by its unique substitution pattern on the benzene ring, featuring two fluorine atoms at the 3 and 5 positions, a methoxy group at the 2 position, and a bromomethyl group at the 1 position. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

- Chemical Formula : C₈H₇BrF₂O

- Molecular Weight : 237.04 g/mol

The presence of both fluorine and methoxy groups enhances its biological activity and stability in synthetic applications. The bromine atom provides a site for further substitution reactions, allowing for the synthesis of various biologically active compounds.

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene may exhibit biological activity through:

- Reactivity with Nucleophiles : The bromomethyl group can react with nucleophiles, influencing cellular processes.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.

Case Studies and Research Findings

While direct studies on 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene are scarce, related research provides insights into its potential applications:

- Synthesis of Heterocycles : This compound has been utilized as an intermediate in the synthesis of various heterocyclic compounds like pyridines and pyrimidines, which are known for their biological activities.

- Interaction with Biological Targets : Studies indicate that compounds with similar structures can modulate the activity of transcription factors and metabolic enzymes, leading to changes in gene expression and cellular metabolism.

- Potential as an NLRP3 Inhibitor : In drug discovery efforts aimed at developing inhibitors for the NLRP3 inflammasome, compounds structurally related to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene have shown promise in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds related to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3,5-Difluoro-4-methoxybenzyl bromide | C₈H₇BrF₂O | Different methoxy position; used in organic synthesis |

| 2-Bromomethyl-1,3-difluoro-5-methoxybenzene | C₈H₇BrF₂O | Alternative substitution pattern; potential activity |

| 1-Bromo-3,5-difluorobenzene | C₇H₄BrF₂ | Lacks methoxy group; simpler structure but similar reactivity |

These compounds exhibit varying reactivities and potential applications based on their unique substitution patterns.

Propriétés

IUPAC Name |

1-(bromomethyl)-3,5-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYRQPGSEJMVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590647 | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-63-6 | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.